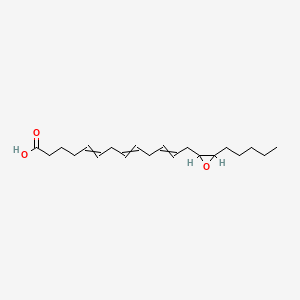

14,15-Epoxy-5,8,11-eicosatrienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

14,15-Epoxy-5,8,11-eicosatrienoic acid is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. The reaction involves the epoxidation of the double bonds in arachidonic acid, resulting in the formation of the epoxide group at the 14,15 position . Industrial production methods typically involve the use of recombinant enzymes or chemical synthesis routes that mimic the natural enzymatic process .

Análisis De Reacciones Químicas

14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form vicinal diols through the action of epoxide hydrolases.

Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include epoxide hydrolases for hydrolysis and various reducing agents for reduction reactions. Major products formed from these reactions include vicinal diols and hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Chemistry

Model Compound for Epoxide Studies:

14,15-EET serves as a model compound for studying epoxide chemistry. Its unique structure allows researchers to investigate the mechanisms of epoxide formation and reactivity. This includes the exploration of various chemical reactions such as oxidation and substitution reactions that can lead to the formation of different derivatives.

Synthesis Methods:

The synthesis of 14,15-EET typically involves the epoxidation of arachidonic acid using cytochrome P450 enzymes or oxidizing agents. This process is crucial for understanding the enzymatic pathways involved in lipid metabolism.

Biology

Role in Cellular Signaling:

In biological contexts, 14,15-EET acts as an endogenous lipid mediator influencing physiological processes such as inflammation and vascular tone regulation. It is produced by cytochrome P450 epoxygenases and has been shown to play a protective role against ischemic injury and cardiovascular diseases .

Vasodilatory Effects:

Research indicates that 14,15-EET has vasodilatory properties, making it significant in studies related to blood pressure regulation. It modulates vascular relaxation in response to various stimuli, which is essential for maintaining cardiovascular health .

Medicine

Therapeutic Potential:

The compound has been investigated for its therapeutic applications in treating cardiovascular diseases due to its anti-inflammatory effects and ability to regulate blood pressure. Increased levels of 14,15-EET have been associated with protective effects against coronary heart disease by modulating inflammatory responses .

Clinical Studies:

Clinical studies have demonstrated that higher plasma levels of 14,15-Dihydroxyeicosatrienoic acid (the metabolite of 14,15-EET) correlate with improved cardiovascular outcomes in patients with coronary heart disease. This suggests that monitoring these levels could be beneficial for assessing cardiovascular health .

Industry

Pharmaceutical Development:

In the pharmaceutical industry, 14,15-EET is utilized as a biochemical tool for developing new drugs targeting cardiovascular and inflammatory diseases. Its role in enzyme inhibition (e.g., soluble epoxide hydrolase) makes it a valuable candidate for drug development aimed at enhancing vascular function.

Biochemical Research:

The compound is also used in biochemical research to study enzyme functions and metabolic pathways involving eicosanoids. This research can lead to a better understanding of lipid mediators' roles in health and disease.

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Chemistry | Model compound for epoxide studies | Investigates mechanisms of epoxide formation and reactivity |

| Biology | Cellular signaling; vasodilatory effects | Modulates inflammation and vascular tone |

| Medicine | Therapeutic potential in cardiovascular diseases | Correlates higher levels with better outcomes in heart disease |

| Industry | Pharmaceutical development; biochemical research | Used for developing drugs targeting cardiovascular health |

Mecanismo De Acción

14,15-Epoxy-5,8,11-eicosatrienoic acid exerts its effects through several mechanisms:

Vasoactive Properties: It induces vasodilation by activating potassium channels in vascular smooth muscle cells.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Cardiovascular Protection: It lowers blood pressure by promoting vasodilation and inhibiting the retention of salts and water in the kidneys.

Comparación Con Compuestos Similares

14,15-Epoxy-5,8,11-eicosatrienoic acid is unique among epoxyeicosatrienoic acids due to its specific epoxide position and biological activity. Similar compounds include:

11,12-Epoxyeicosatrienoic acid: Another epoxyeicosatrienoic acid with similar vasoactive properties but different epoxide position.

8,9-Epoxyeicosatrienoic acid: Known for its role in inflammation and cellular signaling.

5,6-Epoxyeicosatrienoic acid: Involved in various physiological processes, including inflammation and vascular function.

These compounds share similar structural features but differ in their specific biological activities and mechanisms of action.

Propiedades

Número CAS |

105304-92-5 |

|---|---|

Fórmula molecular |

C20H32O3 |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1 |

Clave InChI |

JBSCUHKPLGKXKH-LLZJRKGESA-N |

SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

SMILES isomérico |

CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |

SMILES canónico |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Q1: What is the significance of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the context of the research on 15-hydroxyeicosatrienoic acid formation?

A1: The study demonstrates that rat epidermal microsomes can convert 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) through a multi-step metabolic pathway. 13-Hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid is identified as a key intermediate in this pathway. The research shows that 15-HPETE is first converted to 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid, which then undergoes further transformations to ultimately yield 15-HETrE. [] This finding sheds light on the complexity of arachidonic acid metabolism in the skin and suggests that 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid may play a role in regulating the levels of 15-HETrE, a molecule with potential biological significance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.